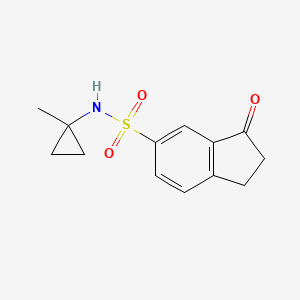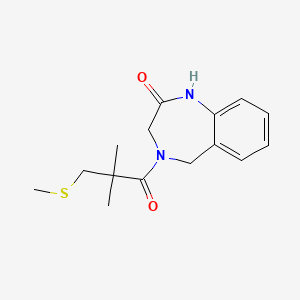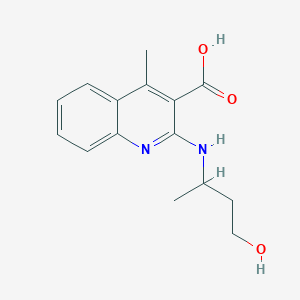
N-(1-methylcyclopropyl)-3-oxo-1,2-dihydroindene-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-methylcyclopropyl)-3-oxo-1,2-dihydroindene-5-sulfonamide, also known as MDL-100,907, is a chemical compound that belongs to the class of indene sulfonamides. It is a potent and selective antagonist of the dopamine D4 receptor, which is a G protein-coupled receptor that is primarily expressed in the brain. MDL-100,907 has been extensively studied for its potential use as a research tool in the field of neuroscience.
Mechanism of Action
N-(1-methylcyclopropyl)-3-oxo-1,2-dihydroindene-5-sulfonamide acts as a selective antagonist of the dopamine D4 receptor, which is a G protein-coupled receptor that is primarily expressed in the brain. By binding to the dopamine D4 receptor, this compound blocks the binding of dopamine, which is a neurotransmitter that plays a key role in regulating mood, motivation, and reward. This results in a decrease in dopamine-mediated signaling, which can affect various physiological and behavioral processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific brain regions and circuits that are affected by dopamine D4 receptor antagonism. In general, this compound has been shown to decrease dopamine-mediated signaling in the prefrontal cortex, striatum, and limbic system, which are brain regions that are involved in cognition, emotion, and reward processing. This can result in a range of effects, such as decreased motivation, impaired working memory, and altered emotional processing.
Advantages and Limitations for Lab Experiments
N-(1-methylcyclopropyl)-3-oxo-1,2-dihydroindene-5-sulfonamide has several advantages as a research tool in the field of neuroscience. It is a potent and selective antagonist of the dopamine D4 receptor, which allows for precise manipulation of dopamine-mediated signaling. This compound has also been extensively studied, and its effects have been well characterized in various animal models and human studies.
However, there are also some limitations to the use of this compound in lab experiments. For example, its effects may vary depending on the specific experimental conditions, such as the dose, route of administration, and timing of drug administration. This compound may also have off-target effects on other neurotransmitter systems, which can complicate the interpretation of results.
Future Directions
There are several potential future directions for research on N-(1-methylcyclopropyl)-3-oxo-1,2-dihydroindene-5-sulfonamide and dopamine D4 receptor antagonism. One area of interest is the development of more selective and potent dopamine D4 receptor antagonists, which can improve the precision and efficacy of manipulation of dopamine-mediated signaling. Another area of interest is the investigation of the potential therapeutic effects of dopamine D4 receptor antagonists in the treatment of psychiatric disorders, such as schizophrenia and bipolar disorder. Finally, there is also interest in exploring the role of dopamine D4 receptors in other physiological and behavioral processes, such as circadian rhythms and social behavior.
Synthesis Methods
The synthesis of N-(1-methylcyclopropyl)-3-oxo-1,2-dihydroindene-5-sulfonamide involves the condensation of 1-methylcyclopropylamine and 3-hydroxyindan-1-one in the presence of a sulfonating agent, such as chlorosulfonic acid. The resulting product is then purified through a series of chromatographic techniques, such as column chromatography and HPLC. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
N-(1-methylcyclopropyl)-3-oxo-1,2-dihydroindene-5-sulfonamide has been widely used as a research tool in the field of neuroscience. It has been used to investigate the role of dopamine D4 receptors in various physiological and behavioral processes, such as cognition, emotion, and addiction. This compound has also been used to study the potential therapeutic effects of dopamine D4 receptor antagonists in the treatment of psychiatric disorders, such as schizophrenia and bipolar disorder.
Properties
IUPAC Name |
N-(1-methylcyclopropyl)-3-oxo-1,2-dihydroindene-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S/c1-13(6-7-13)14-18(16,17)10-4-2-9-3-5-12(15)11(9)8-10/h2,4,8,14H,3,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVZSWMUHDASCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)NS(=O)(=O)C2=CC3=C(CCC3=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 2-[(7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-4-carbonyl)amino]-2-(2-methylpyrazol-3-yl)acetate](/img/structure/B7430094.png)
![2,2-Difluoro-2-(2-fluorophenyl)-1-[8-(2,2,2-trifluoroacetyl)-4,8-diazatricyclo[5.2.2.02,6]undecan-4-yl]ethanone](/img/structure/B7430107.png)

![tert-butyl 3-[4-[(2R,3R)-2-(3-fluorophenyl)-3-methylmorpholine-4-carbonyl]-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B7430125.png)
![3-Nitro-4-[3-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]-2,3-dihydroindol-1-yl]benzamide](/img/structure/B7430131.png)
![tert-butyl (1R,2R)-2-(2-amino-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carbonyl)cyclopropane-1-carboxylate](/img/structure/B7430135.png)
![1-[(3S,4R)-3-amino-4-(4-fluorophenyl)pyrrolidin-1-yl]-2-[4-(oxolan-3-ylmethoxy)piperidin-1-yl]ethane-1,2-dione](/img/structure/B7430144.png)
![N-(1-hydroxy-4-methylhexan-2-yl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B7430157.png)
![4-[3-[[1-[4-(Furan-2-carbonyl)piperazin-1-yl]-1-oxopropan-2-yl]amino]phenyl]-4-methyl-1,3-oxazolidin-2-one](/img/structure/B7430167.png)
![N-[1-(3-fluoropyrazin-2-yl)-2-methylpiperidin-4-yl]-2-(furan-3-yl)-1,3-thiazole-4-carboxamide](/img/structure/B7430172.png)
![2-[2-[Ethyl-(1-methylpyrazol-4-yl)amino]-2-oxoethyl]sulfanylacetic acid](/img/structure/B7430179.png)

![methyl 2-[(2-cyclopropyl-6-oxo-1H-pyrimidine-4-carbonyl)-[(3,4-difluorophenyl)methyl]amino]acetate](/img/structure/B7430192.png)
![1-[3-[3-(1H-imidazol-2-yl)phenyl]phenyl]sulfonyl-4-methylpiperazine](/img/structure/B7430197.png)
